

An In-depth Technical Guide to Ethyl Methyl Oxalate (CAS: 615-52-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl methyl oxalate** (CAS: 615-52-1), a valuable reagent in organic synthesis. This document outlines its chemical and physical properties, detailed synthesis protocols, and known applications in the synthesis of complex molecules. The information is presented to support research and development in the chemical and pharmaceutical industries.

Chemical and Physical Properties

Ethyl methyl oxalate is the mixed diester of oxalic acid with ethanol and methanol. Its structure features two distinct alkoxy groups attached to the oxalate backbone, rendering it an unsymmetrical diester. This asymmetry can be exploited in selective chemical transformations.



Property	Value	Source
CAS Number	615-52-1	
Molecular Formula	C5H8O4	
Molecular Weight	132.11 g/mol	[1][2]
IUPAC Name	2-O-ethyl 1-O-methyl oxalate	[2]
Density	1.156 g/mL	[3]
Boiling Point	173.7 °C (estimate)	[4]
Refractive Index	1.4240 (estimate)	[4]
SMILES	CCOC(=O)C(=O)OC	[5]
InChIKey	WRHHVVPVKLLPFT- UHFFFAOYSA-N	[3]

Spectroscopic Data (Predicted)

While experimental spectra for **ethyl methyl oxalate** are not readily available in public databases, the following data are predicted based on its structure and comparison with symmetrical oxalates such as diethyl oxalate.

Spectroscopy	Predicted Data	
¹ H NMR	δ (ppm): ~4.3 (q, 2H, -OCH ₂ CH ₃), ~3.8 (s, 3H, -OCH ₃), ~1.3 (t, 3H, -OCH ₂ CH ₃)	
¹³ C NMR	δ (ppm): ~160 (C=O), ~63 (-OCH ₂ CH ₃), ~53 (-OCH ₃), ~14 (-OCH ₂ CH ₃)	
IR (Infrared)	ν (cm ⁻¹): ~1750 (C=O stretch, ester), ~1200 (C-O stretch)	
Mass Spectrometry (MS)	m/z: 132 (M+), 101 ([M-OCH ₃]+), 87 ([M-OC ₂ H ₅]+)	



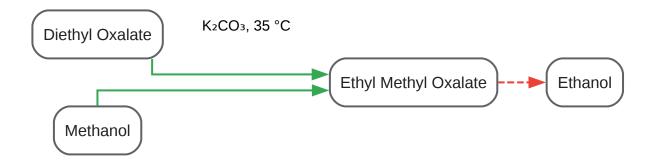
Synthesis of Ethyl Methyl Oxalate

The primary method for synthesizing **ethyl methyl oxalate** is through the transesterification of a symmetrical dialkyl oxalate with an alcohol. The following protocols are based on established procedures for related compounds and specific studies on **ethyl methyl oxalate** synthesis.

Synthesis via Transesterification in a Microreactor

Recent advancements have demonstrated the efficient synthesis of **ethyl methyl oxalate** using microreactor technology. This method offers enhanced control over reaction parameters and improved yields.

Reaction Scheme:



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Synthesis of **Ethyl Methyl Oxalate** via Transesterification.

Experimental Protocol:

A continuous flow microreactor system is employed for the transesterification of diethyl oxalate with methanol.

- Reactants and Catalyst:
 - Diethyl oxalate (DEO)
 - Methanol (MeOH)
 - Potassium carbonate (K₂CO₃) as the catalyst.



Optimized Reaction Conditions:

Molar Ratio (Methanol:Diethyl Oxalate): 3.3:1

Temperature: 35°C

Catalyst Concentration: 15 mg/mL

Residence Time: 2.30 minutes

Procedure:

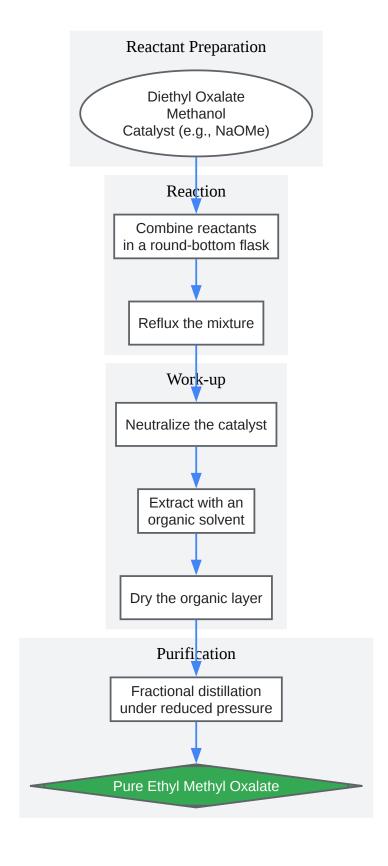
- Prepare a solution of potassium carbonate in methanol at the specified concentration.
- Use two separate syringe pumps to introduce the diethyl oxalate and the methanolic potassium carbonate solution into a micromixer.
- The combined stream then flows through the microreactor, which is maintained at 35°C using a temperature controller.
- The output from the reactor is collected, and the product mixture is analyzed by gas chromatography to determine conversion and selectivity.
- Results: Under these optimized conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for ethyl methyl oxalate can be achieved.[6]

General Laboratory Scale Synthesis (Adapted from Symmetrical Oxalate Synthesis)

This protocol adapts established methods for the synthesis of symmetrical oxalates to provide a general procedure for the laboratory-scale synthesis of **ethyl methyl oxalate**.

Experimental Workflow:





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General Laboratory Synthesis Workflow.



Experimental Protocol:

- Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer. The system is protected from atmospheric moisture with a drying tube.
- Reaction: Diethyl oxalate (1.0 eq) and an excess of methanol (e.g., 5-10 eq) are added to the flask. A catalytic amount of a base, such as sodium methoxide (NaOMe, ~0.05 eq), is carefully added.
- Heating: The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up:

- After the reaction is complete, the mixture is cooled to room temperature.
- The basic catalyst is neutralized by the addition of a weak acid (e.g., acetic acid or ammonium chloride solution).
- The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.
- The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Purification:

- The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
- The crude product is purified by fractional distillation under reduced pressure to yield pure ethyl methyl oxalate.

Applications in Organic Synthesis

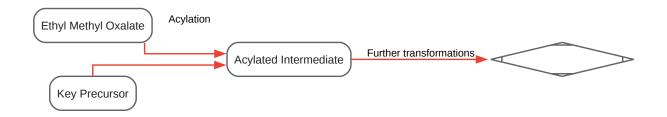
Ethyl methyl oxalate serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules and as a potential alternative to more hazardous reagents.



Synthesis of Stegobinone

Ethyl methyl oxalate is a known reagent in the synthesis of stegobinone, the sex pheromone of the female drugstore beetle. While the detailed reaction mechanism from a specific publication is not provided, the general reactivity of oxalate esters in Claisen-type condensations suggests its likely role in forming a key carbon-carbon bond in the stegobinone framework.

Logical Relationship in Stegobinone Synthesis:



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Role of **Ethyl Methyl Oxalate** in Stegobinone Synthesis.

Potential Reactions

Based on the reactivity of related oxalate esters, **ethyl methyl oxalate** can be expected to participate in a variety of organic transformations:

- Claisen Condensation: As an ester, it can react with other esters or ketones bearing α-hydrogens in the presence of a base to form β-keto esters. This is a fundamental carbon-carbon bond-forming reaction.
- Acylation of Nucleophiles: The ester groups can be displaced by various nucleophiles, such
 as amines and organometallic reagents, to form amides or ketones, respectively. The
 unsymmetrical nature of ethyl methyl oxalate could potentially allow for selective reactions
 with either the methyl or ethyl ester group under carefully controlled conditions.
- Radical Reactions: Oxalate esters can be precursors to alkyl radicals via photolysis or other radical initiation methods.[7]



Safety and Handling

While a comprehensive toxicological profile for **ethyl methyl oxalate** is not available, it should be handled with the standard precautions for laboratory chemicals.

- General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- First Aid:
 - Inhalation: Move to fresh air.
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse with pure water for at least 15 minutes.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.
 - In all cases of exposure, seek medical attention.
- Stability and Reactivity: Information on stability and reactivity is limited, but it is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a summary of the available information on **ethyl methyl oxalate**. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to conduct thorough safety assessments before use.

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